pKa Reduction via 4-Difluoromethyl Substitution
The introduction of the electron-withdrawing difluoromethyl group at the 4-position dramatically lowers the predicted pKa of the sulfonamide moiety compared to the parent pyridine-2-sulfonamide. This difference directly impacts the compound's ionization state and, consequently, its membrane permeability and target binding under physiological conditions .
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 1.29 ± 0.30 (predicted) |
| Comparator Or Baseline | Pyridine-2-sulfonamide: 9.21 ± 0.60 (predicted) |
| Quantified Difference | ΔpKa ≈ 7.9 units (more acidic) |
| Conditions | Predicted values from ChemicalBook database |
Why This Matters
A lower pKa ensures the compound remains largely ionized at physiological pH, which can be critical for solubility, binding to positively charged active sites, or avoiding off-target hydrophobic interactions.
